

Azetidine Hydrochloride: A Technical Guide to Commercial Availability and Purity Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azetidine hydrochloride

Cat. No.: B120509

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity analysis of **azetidine hydrochloride** (CAS No: 36520-39-5). **Azetidine hydrochloride** is a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its four-membered ring structure offers unique conformational constraints that are of significant interest in medicinal chemistry. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality **azetidine hydrochloride** and implementing robust quality control measures.

Commercial Availability

Azetidine hydrochloride is readily available from a variety of chemical suppliers. The purity and quantity offered can vary, so it is crucial to select a supplier that meets the specific needs of your research or development project. Below is a summary of offerings from several prominent suppliers.

Supplier	Catalog Number(s)	Purity Specification(s)	Available Quantities
Sigma-Aldrich	414336	97%	1g, 5g
Thermo Scientific Chemicals (Alfa Aesar)	H59935	97%, ≥96.0% (NMR)	1g, 5g
TCI (Tokyo Chemical Industry)	A2451	>95.0% (Titration), >95.0% (Total Nitrogen)	1g, 5g, 25g
Santa Cruz Biotechnology	sc-239105	Not specified	Contact for availability
Chem-Impex	02271	≥ 95% (Assay by titration)	Contact for availability
Apollo Scientific	PC4951	95%	1g, 5g, 25g
ChemScene	CS-W011344	≥97%	Contact for availability
Manchester Organics	T23127	Not specified	25g
Otto Chemie Pvt. Ltd.	A 2807	97%	Contact for availability

Purity and Quality Control

Ensuring the purity of starting materials is a critical aspect of chemical research and drug development. Commercially available **azetidine hydrochloride** typically has a purity of 95-97%. The most common methods for purity determination, as indicated by suppliers' Certificates of Analysis, are titration and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Below are detailed methodologies for the two primary analytical techniques used to assess the purity of **azetidine hydrochloride**.

1. Purity Determination by Argentometric Titration

This method determines the purity of **azetidine hydrochloride** by quantifying the chloride ion content.

- Principle: The chloride ions in a known mass of **azetidine hydrochloride** are titrated with a standardized solution of silver nitrate. The endpoint is detected potentiometrically or with a colorimetric indicator. The purity is calculated based on the amount of silver nitrate consumed.
- Reagents and Equipment:
 - **Azetidine hydrochloride** sample
 - Standardized 0.1 M Silver Nitrate (AgNO_3) solution
 - Nitric Acid (HNO_3), concentrated
 - Deionized water
 - Analytical balance
 - Burette (50 mL, Class A)
 - Potentiometer with a silver electrode or Potassium Chromate (K_2CrO_4) indicator solution
 - Volumetric flasks and pipettes
- Procedure:
 - Accurately weigh approximately 100-200 mg of **azetidine hydrochloride** into a 250 mL beaker.
 - Dissolve the sample in approximately 100 mL of deionized water.
 - Acidify the solution with a few drops of concentrated nitric acid.
 - Potentiometric Titration:
 - Immerse the silver electrode and a reference electrode into the solution.

- Titrate with standardized 0.1 M AgNO_3 solution, recording the potential (in mV) after each addition.
- The endpoint is the point of maximum inflection in the titration curve.
- Indicator Titration (Mohr method):
 - Add 1 mL of 5% w/v potassium chromate solution to the sample solution (do not add nitric acid in this case).
 - Titrate with standardized 0.1 M AgNO_3 solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.
- Perform a blank titration using the same procedure without the **azetidine hydrochloride** sample.
- Calculation:

Where:

- V_{sample} = Volume of AgNO_3 solution used for the sample (mL)
- V_{blank} = Volume of AgNO_3 solution used for the blank (mL)
- M_{AgNO_3} = Molarity of the AgNO_3 solution (mol/L)
- $MW_{\text{AzetidineHCl}}$ = Molecular weight of **azetidine hydrochloride** (93.56 g/mol)
- W_{sample} = Weight of the **azetidine hydrochloride** sample (mg)

2. Purity Determination by Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

- Principle: A known mass of the **azetidine hydrochloride** sample and a known mass of a high-purity internal standard are dissolved in a deuterated solvent. The ^1H NMR spectrum is

acquired under quantitative conditions, and the purity of the **azetidine hydrochloride** is calculated from the integral ratios of specific, well-resolved signals from both the analyte and the internal standard.

- Reagents and Equipment:
 - **Azetidine hydrochloride** sample
 - High-purity internal standard (e.g., maleic acid, 1,4-dioxane, dimethyl sulfone)
 - Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)
 - NMR spectrometer (400 MHz or higher recommended)
 - Analytical balance
 - NMR tubes
 - Volumetric glassware
- Procedure:
 - Accurately weigh approximately 10 mg of **azetidine hydrochloride** and 10 mg of the internal standard into a vial.
 - Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent.
 - Transfer an appropriate amount of the solution (typically 0.6-0.7 mL) to an NMR tube.
 - Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
 - A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
 - A 90° pulse angle.
 - Sufficient number of scans for a good signal-to-noise ratio.

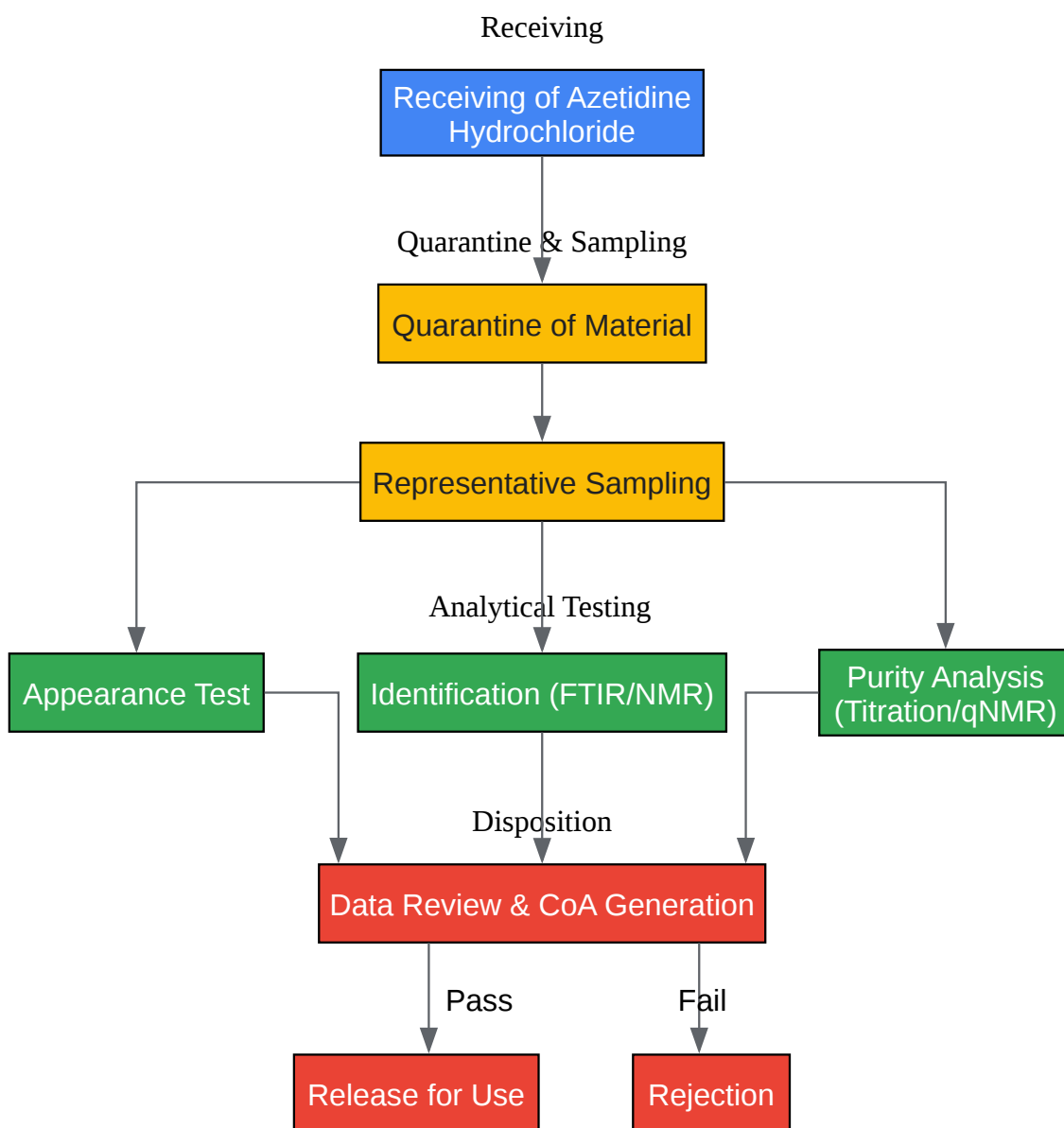
- Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
- Integrate a well-resolved signal from **azetidine hydrochloride** (e.g., the CH₂ protons) and a well-resolved signal from the internal standard.
- Calculation:

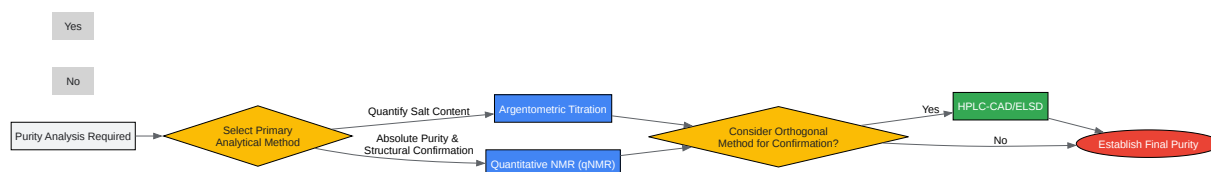
Where:

- I_{analyte} = Integral of the analyte signal
- N_{analyte} = Number of protons giving rise to the analyte signal
- I_{std} = Integral of the internal standard signal
- N_{std} = Number of protons giving rise to the internal standard signal
- MW_{analyte} = Molecular weight of **azetidine hydrochloride** (93.56 g/mol)
- MW_{std} = Molecular weight of the internal standard
- W_{std} = Weight of the internal standard (mg)
- W_{analyte} = Weight of the **azetidine hydrochloride** sample (mg)
- P_{std} = Purity of the internal standard (%)

Visualizations

The following diagrams illustrate the logical workflow for the quality control of **azetidine hydrochloride** and the decision-making process for purity analysis.





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- To cite this document: BenchChem. [Azetidine Hydrochloride: A Technical Guide to Commercial Availability and Purity Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120509#commercial-availability-and-purity-of-azetidine-hydrochloride\]](https://www.benchchem.com/product/b120509#commercial-availability-and-purity-of-azetidine-hydrochloride)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com